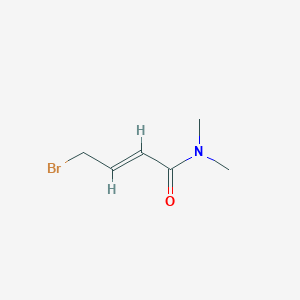
(E)-4-bromo-N,N-dimethylbut-2-enamide
Overview
Description
(E)-4-bromo-N,N-dimethylbut-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Scientific Research Applications
Room Temperature Copper(I) Mediated Cyclisations
(E)-4-bromo-N,N-dimethylbut-2-enamide has been utilized in research focusing on efficient room-temperature copper(I) mediated cyclisations. This process involves the reaction of bromo-enamides with catalytic Cu(Me6-trien)Br at room temperature to produce regioisomeric mixtures of unsaturated pyrrolidinones. This process occurs through an initial 5-endo radical cyclization followed by oxidation and elimination of H+. The use of bromo-enamide 3f specifically leads to the formation of the β-lactam via a 4-exo cyclization pathway (Clark et al., 1999).
Synthesis of Enamide Moieties
Another application in scientific research is the synthesis of (E)-α-iodoenamide moieties from ynamides using bromo- or iodotrimethylsilane. This method enables regio- and stereospecific hydrohalogenation of the triple bond in gram-scale, providing a general entry for the synthesis of novel enamide analogues (Sato et al., 2013).
Functionalization of Enamides
The compound is also used in the stereoselective functionalization of SuperQuat enamides. This involves homochiral (E)- and (Z)-enamides derived from SuperQuat undergoing highly diastereoselective epoxidation upon treatment with dimethyldioxirane. This process leads to the formation of homochiral 1,2-diols and α-benzyloxy carbonyl compounds, showcasing its utility in asymmetric synthesis (Aciro et al., 2008).
Synthesis of Glibenclamide Analogues
In pharmacological research, analogues of (E)-4-bromo-N,N-dimethylbut-2-enamide have been synthesized to study their hypoglycemic and hypolipidemic activities. These studies involve modifying the lipophilic side chain of Glibenclamide, a sulfonylurea oral hypoglycemic drug, to evaluate the impact on its receptor affinity and biological activities (Ahmadi et al., 2014).
Aerobic Oxidative Synthesis
The compound has been employed in the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines, using a combination of pyridines and enamides. This process is notable for its tolerance of various functional groups and its ability to produce a series of 3-bromo-imidazo[1,2-a]pyridines under mild conditions (Zhou et al., 2016).
properties
IUPAC Name |
(E)-4-bromo-N,N-dimethylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8(2)6(9)4-3-5-7/h3-4H,5H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHRFQOAARPHM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-bromo-N,N-dimethylbut-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



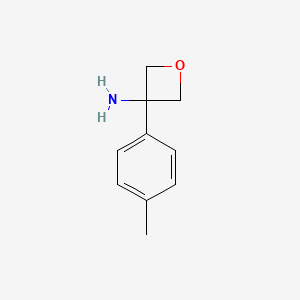

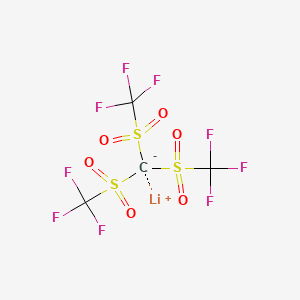
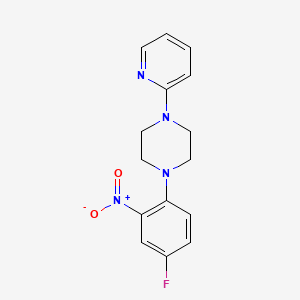
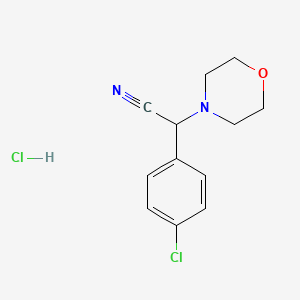

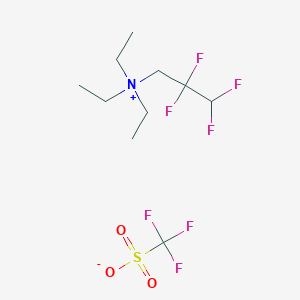
![Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B3039790.png)

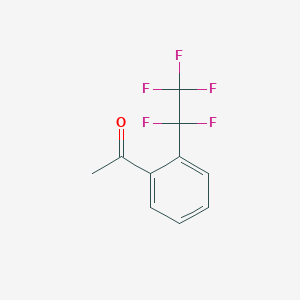
![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3039794.png)
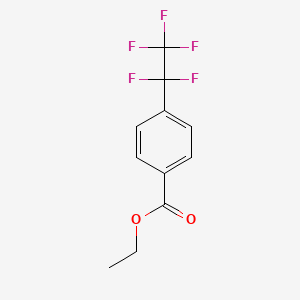
![Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-](/img/structure/B3039797.png)
